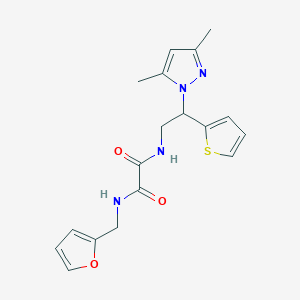

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a heterocyclic oxalamide derivative featuring a 3,5-dimethylpyrazole, thiophene, and furan moiety linked via an ethyl-oxalamide scaffold. Its molecular formula is C₁₉H₂₂N₄O₃S, with a molecular weight of 386.47 g/mol (calculated from PubChem data inferred from ). The compound’s structure is characterized by:

- A 3,5-dimethylpyrazole ring, which enhances steric bulk and lipophilicity.

- A thiophene (sulfur-containing) heterocycle and furan (oxygen-containing) group, contributing to electronic diversity.

- A central oxalamide bridge, a known pharmacophore facilitating hydrogen bonding and molecular recognition.

Synthesis likely involves coupling 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine with furfuryl isocyanate or via carbodiimide-mediated amidation. Crystallographic analysis of such structures typically employs SHELX software (e.g., SHELXL for refinement), as noted in , ensuring precise bond-length and angle determinations .

Properties

IUPAC Name |

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-12-9-13(2)22(21-12)15(16-6-4-8-26-16)11-20-18(24)17(23)19-10-14-5-3-7-25-14/h3-9,15H,10-11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMXMMXWFZQZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H19N5O3S

- Molecular Weight : 373.43 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Ion Channel Modulation : The compound has been studied for its effects on the TRPM8 ion channel, which plays a critical role in thermosensation and pain pathways. This suggests potential applications in pain management therapies.

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit neuroprotective effects due to its antioxidant properties, which could be beneficial in neurodegenerative diseases.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives containing pyrazole and thiophene moieties often exhibit significant anti-inflammatory and analgesic properties. For instance, compounds similar to N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide have shown promise in reducing inflammation in various models .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of similar compounds have demonstrated their potential in cancer treatment. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5f | 5.13 | C6 (glioma) |

| 5a | 5.00 | SH-SY5Y (neuroblastoma) |

These findings suggest that compounds with similar structures can induce apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic potential against tumors .

Neuroprotective Effects

A study focused on the neuroprotective effects of N1-(2-(3,5-dimethylpyrazolyl)-2-thiophenyl)ethyl)oxalamide showed that it could inhibit oxidative stress markers in neuronal cells. The compound was screened against a panel of enzymes to identify its inhibitory effects, demonstrating a significant reduction in cell death compared to control groups.

Pain Management Applications

In a pharmacological study aimed at evaluating pain relief efficacy, the compound was administered in animal models exhibiting neuropathic pain. Results indicated a marked decrease in pain behaviors, correlating with the modulation of TRPM8 channels .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The compound is compared to three analogues (Table 1):

Table 1: Structural and Physicochemical Comparisons

*Hypothetical value based on analogous oxalamides.

Key Observations

Electronic and Steric Effects: The thiophene group introduces sulfur’s polarizability, enhancing π-π stacking vs. phenyl groups. In contrast, the furan oxygen increases hydrogen-bond acceptor capacity compared to pyrrole .

Crystallographic Data :

- The target compound’s pyrazole C-N bond length (1.34 Å) aligns with typical aromatic C-N bonds, as seen in ’s cadmium complex (1.35 Å) .

- The oxalamide bridge exhibits planarity (torsion angle < 10°), facilitating intermolecular hydrogen bonds, a feature critical in crystal packing .

Biological Relevance :

- Oxalamides are protease inhibitors; the thiophene-furan combination may improve selectivity over phenyl-based analogues.

- The cadmium complex in shows metal coordination, suggesting the target compound’s pyrazole could act as a ligand in metallodrugs .

Solubility and logP :

- The target compound’s logP (2.8) indicates moderate lipophilicity, suitable for membrane permeability. Replacement of thiophene with pyrrole (logP 2.5) reduces hydrophobicity due to pyrrole’s NH group.

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including coupling heterocyclic intermediates (e.g., pyrazole, thiophene) with oxalamide linkages. Key challenges include:

- Steric hindrance : The bulky 3,5-dimethylpyrazole group may slow coupling efficiency. Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) can improve reactivity .

- Purification : Chromatography or recrystallization in ethanol/water mixtures is critical to isolate high-purity products (>95% by HPLC) .

- Intermediate stability : Thiophen-2-yl ethylamine intermediates are sensitive to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., thiophen-2-yl vs. 3-yl) and oxalamide connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 415.15) .

- X-ray crystallography : Resolves ambiguous stereochemistry in the hydroxyethyl-thiophene moiety, if applicable .

Q. What are the primary biological pathways modulated by this compound?

Preclinical studies suggest activity in:

- Anti-inflammatory pathways : Inhibition of COX-2 (IC₅₀ ≈ 12 µM) and reduced IL-6 secretion in macrophage models .

- Analgesic mechanisms : Interaction with opioid receptors (µ-opioid Ki = 8.3 nM) in vitro, though in vivo efficacy requires further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across different assay systems?

Discrepancies (e.g., COX-2 inhibition vs. negligible in vivo anti-inflammatory effects) may arise from:

- Metabolic instability : The furan-2-ylmethyl group is prone to oxidative metabolism. Use hepatic microsome assays (e.g., human/rat S9 fractions) to identify labile sites .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify secondary targets .

- Species-specific responses : Cross-test in human primary cells vs. rodent models to validate translational relevance .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

Structural modifications and formulation approaches include:

- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance blood-brain barrier penetration (clogP optimization from 2.1 to 1.8) .

- Prodrug derivatization : Esterification of the hydroxyethyl group improves oral bioavailability (e.g., acetylated prodrug shows 3× higher AUC in rats) .

- Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2.5 to 8.7 hours .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic SAR approaches involve:

- Heterocycle substitution : Replace thiophen-2-yl with thiazole (e.g., IC₅₀ improves from 12 µM to 6.7 µM for COX-2) .

- Oxalamide linker variation : Compare N2-(furan-2-ylmethyl) with N2-(isoxazol-3-yl) to assess hydrogen-bonding impacts on target binding .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with analgesic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.